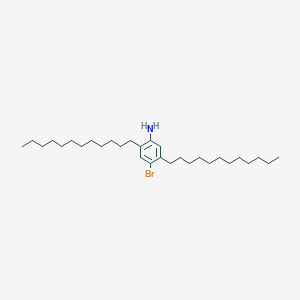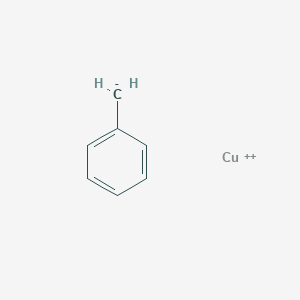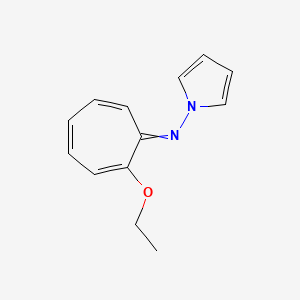
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide is an organic compound with the molecular formula C9H8F3NO2. It is a white crystalline solid that is soluble in most organic solvents, such as ethanol, acetone, and dimethylformamide. This compound is known for its versatility and has a variety of applications in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide typically involves the reaction of 2,2,2-trifluoroacetophenone with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature of around 60-70°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include trifluoroacetamides, amines, and substituted phenylacetamides .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with anti-inflammatory and analgesic properties.
Industry: The compound is employed in the production of agrochemicals and as a catalyst in various industrial chemical reactions.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the activity of the enzyme, affecting various biochemical pathways . The compound’s trifluoromethyl group enhances its binding affinity to proteins and other biological molecules, making it a potent inhibitor .
Comparación Con Compuestos Similares
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide can be compared with other similar compounds such as:
2,2,2-Trifluoro-N-phenylacetamide: This compound lacks the methoxy group, which may result in different reactivity and binding properties.
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group on the phenyl ring, which can influence its chemical behavior and applications.
2,2,2-Trifluoroacetanilide: This compound is structurally similar but does not have the methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of the trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
144167-31-7 |
|---|---|
Fórmula molecular |
C9H8F3NO2 |
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-methoxy-N-phenylacetamide |
InChI |
InChI=1S/C9H8F3NO2/c1-15-13(8(14)9(10,11)12)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
CPOLHUJZSVXPJN-UHFFFAOYSA-N |
SMILES canónico |
CON(C1=CC=CC=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide](/img/structure/B12545147.png)

![4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL](/img/structure/B12545167.png)






![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)
![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)

